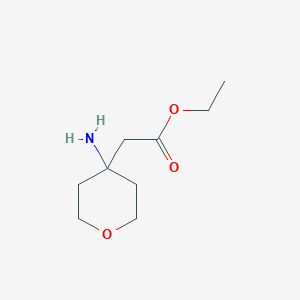

Ethyl 2-(4-aminooxan-4-yl)acetate

Übersicht

Beschreibung

Ethyl 2-(4-aminooxan-4-yl)acetate is a chemical compound with the CAS Number: 1262410-96-7 . It has a molecular weight of 187.24 and its IUPAC name is ethyl (4-aminotetrahydro-2H-pyran-4-yl)acetate .

Molecular Structure Analysis

The molecule contains a total of 30 bonds, including 13 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), 1 primary amine (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis

While specific reactions involving Ethyl 2-(4-aminooxan-4-yl)acetate are not available, esters in general can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . Additionally, they can undergo trans-esterification reactions to form different esters . Esters can also be reduced to form alcohols or aldehydes depending on the reducing agent .Wissenschaftliche Forschungsanwendungen

Molecular Docking and Enzyme Inhibition Studies Research into novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates highlights the relevance of ethyl 2-(4-aminooxan-4-yl)acetate derivatives in enzyme inhibition, particularly α-glucosidase and β-glucosidase. These compounds exhibit significant inhibition activities, suggesting their potential use in the treatment of diseases like diabetes. Molecular docking studies further elucidate the interaction mechanisms of these compounds with enzyme active sites, underscoring their therapeutic potential (Babar et al., 2017).

Ugi Four Component Reaction Synthesis The synthesis of Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate via Ugi four component reaction demonstrates the utility of ethyl 2-(4-aminooxan-4-yl)acetate in creating glycine ester derivatives. This high-yielding reaction pathway underscores the versatility of ethyl 2-(4-aminooxan-4-yl)acetate derivatives in synthesizing complex molecules, which can be characterized by various spectroscopic techniques (Ganesh et al., 2017).

Synthesis of Anticancer Agents Ethyl 2-(4-aminooxan-4-yl)acetate derivatives have been explored in the synthesis of potential anticancer agents, such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds are investigated for their effects on the proliferation and survival of cancer cells, highlighting the compound's role in developing novel anticancer therapies (Temple et al., 1983).

Enzymatic Hydrolysis in Drug Synthesis Ethyl 2-(4-aminooxan-4-yl)acetate derivatives are used in enzymatic hydrolysis processes for drug synthesis, exemplified by the production of anti-asthma drug LASSBio 482. The technique showcases the application of ethyl 2-(4-aminooxan-4-yl)acetate derivatives in synthesizing drugs through environmentally friendly and efficient methods (Bevilaqua et al., 2004).

Eigenschaften

IUPAC Name |

ethyl 2-(4-aminooxan-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-13-8(11)7-9(10)3-5-12-6-4-9/h2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZYCNFJCACXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-aminooxan-4-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(Piperidin-4-yl)pyrrolidin-2-yl]pyridine](/img/structure/B1492992.png)

![3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol](/img/structure/B1493003.png)

![1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1493005.png)

![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1493009.png)

![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1493010.png)

![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1493014.png)

![(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1493015.png)